Cas no 875007-65-1 (2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide)

2-(2-Methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a specialized organic compound featuring a butanamide core substituted with a 2-methylphenoxy group and a 4-sulfamoylphenyl moiety. Its molecular structure combines aromatic and sulfonamide functionalities, making it potentially useful in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The sulfamoyl group enhances solubility and may contribute to interactions with biological targets, while the methylphenoxy substitution offers steric and electronic modulation. This compound is of interest for its potential applications in drug discovery, particularly in designing enzyme inhibitors or receptor modulators. It is typically handled under controlled conditions due to its reactive groups and requires proper storage to maintain stability.
2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide structure
875007-65-1 structure
Product Name:2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
CAS No:875007-65-1
MF:C17H20N2O4S
MW:348.416703224182
CID:5447234
Update Time:2025-05-20

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenoxy)butanamide
    • 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
    • Inchi: 1S/C17H20N2O4S/c1-3-15(23-16-7-5-4-6-12(16)2)17(20)19-13-8-10-14(11-9-13)24(18,21)22/h4-11,15H,3H2,1-2H3,(H,19,20)(H2,18,21,22)
    • InChI Key: PUMJKFDVEUJEFG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(N)(=O)=O)C=C1)(=O)C(OC1=CC=CC=C1C)CC

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Additional information on 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

Comprehensive Overview of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide (CAS No. 875007-65-1)

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide (CAS No. 875007-65-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, combines a butanamide backbone with 2-methylphenoxy and 4-sulfamoylphenyl substituents. Its structural complexity makes it a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.

The 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide molecule is particularly notable for its potential applications in drug discovery. The presence of the sulfamoyl group suggests possible interactions with enzymes or receptors, which could be leveraged in the development of enzyme inhibitors or receptor modulators. Researchers are increasingly focusing on such compounds to address unmet medical needs, especially in areas like inflammation and metabolic disorders.

In recent years, the demand for highly specific chemical intermediates like 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide has surged, driven by advancements in precision medicine and targeted drug delivery systems. This compound's ability to serve as a building block for more complex molecules makes it invaluable in synthetic chemistry. Its CAS No. 875007-65-1 is frequently searched in academic and industrial databases, reflecting its growing relevance.

From a chemical perspective, 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide exhibits moderate solubility in organic solvents, which facilitates its use in various synthetic protocols. The 2-methylphenoxy moiety contributes to its lipophilicity, while the sulfamoylphenyl group enhances its potential for hydrogen bonding, a critical feature in drug-receptor interactions. These properties are often discussed in forums and publications focusing on structure-activity relationships (SAR).

The synthesis of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions, including amide coupling and ether formation. Researchers emphasize the importance of optimizing reaction conditions to achieve high yields and purity, as impurities can significantly impact downstream applications. This aligns with the broader trend of green chemistry, where efficient and sustainable synthesis methods are prioritized.

In the context of pharmaceutical innovation, 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is often explored for its potential as a bioactive scaffold. Its structural features allow for modifications that can enhance selectivity and efficacy, making it a candidate for lead optimization in drug development programs. This is particularly relevant given the rising interest in personalized therapies and small-molecule drugs.

Market dynamics for 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide reflect its niche yet growing application base. Suppliers and manufacturers highlight its role in high-value research chemicals, catering to academic institutions, pharmaceutical companies, and contract research organizations (CROs). The compound's CAS No. 875007-65-1 is a key identifier in procurement processes, ensuring traceability and quality assurance.

Looking ahead, the exploration of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is expected to expand, particularly in interdisciplinary research combining computational chemistry and experimental validation. Virtual screening and molecular docking studies are increasingly used to predict its interactions with biological targets, accelerating the discovery of new applications. This aligns with the broader shift toward data-driven drug discovery.

For researchers and industry professionals, understanding the physicochemical properties of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is essential. Parameters such as logP, pKa, and solubility profiles are critical for assessing its suitability in various formulations. These factors are often highlighted in technical datasheets and research papers, underscoring the compound's versatility.

In summary, 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide (CAS No. 875007-65-1) represents a compelling area of study in modern chemistry and pharmacology. Its unique structure, combined with its potential applications, positions it as a valuable tool in the quest for innovative therapeutic solutions. As research continues to evolve, this compound is likely to play an increasingly prominent role in shaping the future of drug development and biochemical research.

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